molecular formula C8H4ClF5 B1391520 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene CAS No. 1214338-35-8

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1391520
CAS No.: 1214338-35-8
M. Wt: 230.56 g/mol
InChI Key: XZXGQGCDRSFMHU-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C8H4ClF5. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a chlorine atom. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene typically involves halogenation and fluorination reactions. One common method includes the chlorination of 4-(difluoromethyl)-2-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine.

Industrial production methods often involve large-scale halogenation processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production of this compound.

Chemical Reactions Analysis

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding benzene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields 4-(difluoromethyl)-2-(trifluoromethyl)phenol.

Scientific Research Applications

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.

    Industry: It is used as a solvent and intermediate in the production of dyes, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and fluorinated groups enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:

    1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the difluoromethyl group, making it less reactive in certain substitution reactions.

    1-Chloro-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s reactivity and physical properties.

    4-Chlorobenzotrifluoride: This compound is similar but does not contain the difluoromethyl group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXGQGCDRSFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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